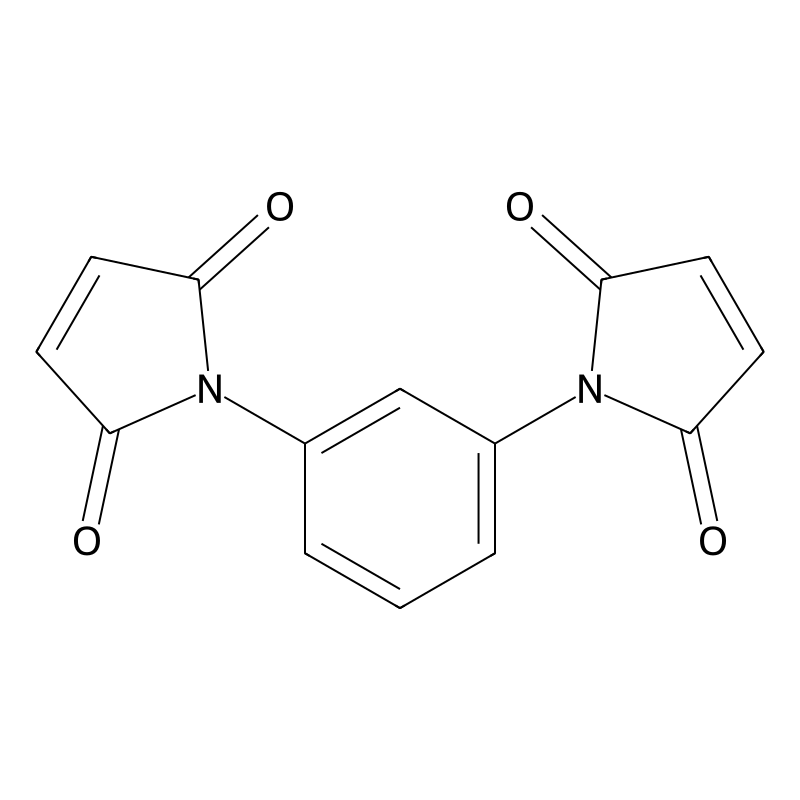

N,N'-1,3-Phenylenedimaleimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Heat resistance

PDM exhibits excellent thermal stability, making it a potential candidate for high-temperature applications. Source: ChemicalBook:

Crosslinking agent

PDM can form covalent bonds with polymers, acting as a curing agent. This property is valuable in the development of thermoset resins and composites for various industrial applications. Source: Sigma-Aldrich:

Adhesion promotion

PDM can improve adhesion between rubber and substrates like tire cords. This enhanced adhesion leads to improved mechanical properties of rubber products. Source: ChemicalBook:

Research efforts are ongoing to explore the potential of N,N'-1,3-Phenylenedimaleimide in various scientific fields, including:

Development of high-performance polymers

Researchers are investigating the use of PDM as a crosslinking agent in the synthesis of heat-resistant and flame-retardant polymers.

Adhesive formulations

Studies are exploring the potential of PDM to improve adhesion strength and durability in various bonding applications.

Composite materials

N,N'-1,3-Phenylenedimaleimide is being examined as a component in composite materials to enhance their mechanical properties and thermal stability.

N,N'-1,3-Phenylenedimaleimide is an organic compound with the molecular formula and a molecular weight of approximately 268.22 g/mol. This compound is characterized by the presence of two maleimide groups attached to a phenylene ring, making it part of the class of bismaleimides. It is known for its high thermal stability and excellent mechanical properties, which make it suitable for various industrial applications, particularly in the field of polymer chemistry and composite materials .

- Diels-Alder Reactions: It can participate in Diels-Alder cycloadditions due to the reactive double bonds in the maleimide groups.

- Polymerization: The compound can polymerize with other compounds, forming thermosetting resins that are useful in high-performance applications.

- Hydrolysis: Under certain conditions, it may hydrolyze to form maleic acid and phenylenediamine .

The biological activity of N,N'-1,3-Phenylenedimaleimide has been studied with respect to its toxicity and potential health effects:

- Toxicity: Acute toxicity studies have shown that this compound has an LD50 (lethal dose for 50% of the population) of approximately 250 mg/kg in mice and 1,370 mg/kg in rats when administered orally .

- Irritation and Sensitization: It is classified as a skin irritant and a skin sensitizer, indicating that it may cause allergic reactions upon contact with skin .

The synthesis of N,N'-1,3-Phenylenedimaleimide typically involves the reaction of m-phenylenediamine with maleic anhydride. A common method includes the following steps:

- Dissolution: m-Phenylenediamine is dissolved in ethyl acetate.

- Addition of Maleic Anhydride: Maleic anhydride is added to the solution while maintaining a temperature between 40°C and 50°C.

- Reaction Time: The mixture is allowed to react for 0.5 to 3 hours.

- Phase Transfer Catalyst: A phase transfer catalyst (such as polyethylene glycol) is added, followed by acetic anhydride.

- Final Steps: The reaction mixture is heated again for an additional 0.5 to 3 hours, after which solvents are evaporated, and the product is isolated through centrifugation and drying .

N,N'-1,3-Phenylenedimaleimide finds applications in various fields:

- Composite Materials: It is used as a matrix material in high-performance composites due to its thermal stability and mechanical properties.

- Adhesives: The compound serves as a component in adhesives that require high strength and resistance to heat.

- Coatings: It is utilized in coatings that need durability under extreme conditions .

Interaction studies involving N,N'-1,3-Phenylenedimaleimide focus on its reactivity with other chemical species:

- Reactivity with Amines: The compound can react with amines to form cross-linked networks, enhancing material properties.

- Compatibility with Polymers: Studies have shown that it can be blended with various polymers to improve their thermal and mechanical properties .

Several compounds share structural similarities with N,N'-1,3-Phenylenedimaleimide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N,N'-Bismaleimidobenzene | Bismaleimide | Higher thermal stability than typical maleimides |

| N,N'-Diethylmaleimide | Maleimide | Lower melting point; less stable than phenylenedimide |

| N,N'-Phenylene bisacrylamide | Bisacrylamide | Used primarily in polymerization processes |

| N,N'-Bis(2-hydroxyethyl)maleimide | Hydroxyethyl maleimide | Functionalized for better solubility |

N,N'-1,3-Phenylenedimaleimide stands out due to its exceptional thermal stability and mechanical strength compared to these similar compounds, making it particularly valuable in high-performance applications .

N,N'-1,3-Phenylenedimaleimide emerged during the mid-20th century alongside advancements in thermosetting resins. Early synthesis methods involved reacting m-phenylenediamine with maleic anhydride in solvents like acetone or ethyl acetate, followed by dehydration using acetic anhydride. The compound gained prominence in the 1980s as a crosslinking agent for high-temperature polymers, particularly in aerospace and electronics. Patents from the 2010s refined its synthesis using phase-transfer catalysts, improving yields to over 96%.

Nomenclature and Identification

The systematic IUPAC name is 1-[3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione. Common synonyms include:

Its CAS registry (3006-93-7) and molecular formula (C₁₄H₈N₂O₄) are universally recognized identifiers. Spectroscopic fingerprints include IR carbonyl stretches near 1700 cm⁻¹ and NMR signals at δ 7.4–7.8 ppm for aromatic protons.

Chemical Classification and Structural Characteristics

N,N'-1,3-Phenylenedimaleimide belongs to the bismaleimide (BMI) class, characterized by two maleimide groups linked via a meta-substituted benzene ring. Key structural and physical properties are summarized below:

| Property | Value/Description |

|---|---|

| Molecular weight | 268.22 g/mol |

| Melting point | 198–201°C |

| Density (estimate) | 1.314 g/cm³ |

| Solubility | Insoluble in water; soluble in acetone, DMF |

| Crystal structure | Monoclinic, P2₁/c space group |

The maleimide groups exhibit electron-deficient double bonds, enabling Michael additions and Diels-Alder reactions, while the meta-phenylene spacer enhances thermal stability compared to ortho/para isomers.

Significance in Materials Science and Polymer Chemistry

N,N'-1,3-Phenylenedimaleimide is pivotal in synthesizing bismaleimide-triazine (BT) resins, which combine high glass transition temperatures (>250°C) with low dielectric constants. Applications include:

- Aerospace composites: As a matrix resin in carbon-fiber-reinforced polymers for engine components.

- Microelectronics: Dielectric layers in printed circuit boards due to minimal signal loss.

- Adhesives: High-temperature-resistant formulations for automotive and industrial use.

Its meta-substitution geometry reduces steric hindrance, facilitating efficient crosslinking and superior mechanical properties versus 1,2- or 1,4-phenylenedimaleimide derivatives.

Synthesis and Production

Industrial Synthesis Methods

Modern production employs a two-step process:

- Micheal addition: m-Phenylenediamine reacts with maleic anhydride in ethyl acetate at 40–50°C.

- Cyclodehydration: Acetic anhydride and phase-transfer catalysts (e.g., PEG-600) facilitate imide formation, yielding >96% purity.

Scalability and Process Optimization

Ethyl acetate replaces toxic solvents like DMF, aligning with green chemistry principles. Continuous-flow reactors have reduced reaction times from hours to minutes, enhancing industrial throughput.

Applications in Advanced Materials

Thermoset Polymers

N,N'-1,3-Phenylenedimaleimide-based BT resins dominate high-frequency communication devices, offering dielectric constants below 3.0 and dissipation factors <0.005.

Composite Materials

In carbon-fiber composites, it improves interlaminar shear strength by 40% compared to epoxy resins, critical for aircraft structural components.

Emerging Technologies

Functionalization with polyethylene glycol (PEG) creates maleimide-NOTA conjugates for biomedical imaging, leveraging thiol-selective bioconjugation.

N,N'-1,3-Phenylenedimaleimide exhibits unique electronic properties arising from its conjugated aromatic system combined with electron-withdrawing maleimide groups. The molecule contains fourteen carbon atoms, eight hydrogen atoms, two nitrogen atoms, and four oxygen atoms arranged in a symmetric structure [1]. The compound possesses a molecular weight of 268.22-268.23 g/mol and follows the molecular formula C14H8N2O4 [2] [3].

The electron distribution in N,N'-1,3-Phenylenedimaleimide is significantly influenced by the presence of two maleimide groups attached to the meta positions of the benzene ring. These maleimide moieties act as strong electron-withdrawing groups through both inductive and resonance effects [4] [5]. The electron-withdrawing nature of the maleimide groups creates a partial positive charge on the aromatic ring, making it less electron-rich compared to unsubstituted benzene [5].

The compound exhibits a predicted pKa value of -1.67±0.20, indicating its highly acidic nature [1]. This low pKa value reflects the strong electron-withdrawing effects of the maleimide substituents, which stabilize the conjugate base through delocalization of negative charge. The LogP value of 0.67 at 24°C suggests moderate lipophilicity, balancing the hydrophobic aromatic core with the polar maleimide functionalities [1].

Bonding characteristics of N,N'-1,3-Phenylenedimaleimide involve both covalent and non-covalent interactions. The molecule contains conjugated pi-electron systems extending from the benzene ring through the maleimide groups, creating extended delocalization pathways [6]. The nitrogen atoms in the maleimide rings participate in resonance with the carbonyl groups, contributing to the overall electron-withdrawing effect [7].

Solubility Parameters in Various Solvents

The solubility behavior of N,N'-1,3-Phenylenedimaleimide varies significantly across different solvent systems, reflecting its unique chemical structure and polarity characteristics. The compound demonstrates negligible solubility in water, consistent with its predominantly hydrophobic character [1] [2]. This poor water solubility is attributed to the lack of hydrogen bond donors and the presence of hydrophobic aromatic regions.

| Solvent | Solubility | Temperature Dependence |

|---|---|---|

| Water | Negligible | Poor at all temperatures |

| Acetone | Soluble | Better when warm |

| Acetonitrile | Soluble | Better when warm |

| DMSO | Soluble | Better when warm |

| Tetrahydrofuran | Soluble | Good at room temperature |

| Dioxane | Soluble | Good at room temperature |

| Chloroform | Insoluble | Poor solubility |

| Benzene | Insoluble | Poor solubility |

| Petroleum ether | Insoluble | Poor solubility |

The compound shows excellent solubility in polar aprotic solvents such as warm acetone, acetonitrile, and dimethyl sulfoxide (DMSO) [8]. These solvents can effectively solvate the polar maleimide groups through dipole-dipole interactions while accommodating the aromatic core. The enhanced solubility in warm solvents indicates that dissolution is an endothermic process requiring thermal energy to overcome intermolecular interactions [8].

Hansen Solubility Parameters provide a quantitative framework for understanding solubility behavior [9] [10]. While specific Hansen parameters for N,N'-1,3-Phenylenedimaleimide are not directly available in the literature, the solubility pattern suggests moderate dispersion forces (δD), significant polar interactions (δP), and limited hydrogen bonding capability (δH) [9]. The compound's solubility in tetrahydrofuran and dioxane indicates compatibility with solvents having balanced polar and dispersion contributions [10].

Reaction Chemistry

Oxidation Pathways

N,N'-1,3-Phenylenedimaleimide exhibits limited susceptibility to oxidation reactions under normal conditions due to its already oxidized state and electron-poor aromatic system [11]. The compound's maleimide groups contain carbonyl functionalities that are already in a high oxidation state, making further oxidation thermodynamically unfavorable [11].

However, under extreme oxidative conditions, the aromatic ring may undergo oxidation reactions. The meta-substitution pattern creates electron-deficient positions that are resistant to electrophilic attack, including oxidative processes [5]. When oxidation does occur, it typically targets the aromatic ring rather than the maleimide groups, potentially leading to quinone-like structures [11].

The compound's resistance to oxidation makes it suitable for applications requiring oxidative stability, such as high-temperature polymer crosslinking and tire vulcanization [12] [13]. This stability is enhanced by the delocalization of electrons throughout the conjugated system, which provides thermodynamic stability against oxidative degradation [11].

Reduction Mechanisms

Reduction of N,N'-1,3-Phenylenedimaleimide primarily occurs at the maleimide double bonds, following typical α,β-unsaturated carbonyl reduction pathways [14] [15]. The compound can undergo reduction using various reducing agents, including sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), though the latter provides more complete reduction [14].

The reduction mechanism involves nucleophilic attack at the β-carbon of the maleimide double bond, consistent with Michael addition chemistry [16] [15]. Reductive amination can occur when the compound is treated with reducing agents in the presence of appropriate nucleophiles [14]. The electron-withdrawing nature of the maleimide groups facilitates reduction by stabilizing the resulting carbanion intermediates [15].

Electrochemical reduction has been studied for related maleimide compounds, showing that reduction occurs in multiple steps corresponding to the reduction of each maleimide group [17]. The reduction potentials are influenced by the electron-withdrawing effect of the aromatic substituent, making N,N'-1,3-Phenylenedimaleimide more easily reduced than simple maleimides [17].

Nucleophilic Substitution Reactions

N,N'-1,3-Phenylenedimaleimide undergoes nucleophilic substitution reactions primarily through aromatic nucleophilic substitution mechanisms [18] [19]. The electron-withdrawing maleimide groups activate the aromatic ring toward nucleophilic attack, particularly at the positions ortho and para to the substituents [5].

The compound can participate in nucleophilic aromatic substitution reactions with various nucleophiles, including amines, thiols, and other heteroatom nucleophiles [18]. The reaction mechanism typically involves the formation of a σ-complex (Meisenheimer complex) intermediate, followed by elimination of a leaving group [18].

Research has demonstrated that N,N'-1,3-Phenylenedimaleimide can undergo nucleophilic substitution with thiourea derivatives, leading to rearrangement products [18]. The reaction conditions, including solvent choice and temperature, significantly influence the reaction pathway and product distribution [18].

Cross-linking Reactions with Thiol Groups

The most significant and well-documented reactivity of N,N'-1,3-Phenylenedimaleimide involves its cross-linking reactions with thiol groups [20] [21] [22]. The maleimide groups react specifically with sulfhydryl (-SH) groups through Michael addition reactions, forming stable thioether linkages [22].

The reaction mechanism involves nucleophilic attack of the thiol sulfur atom on the β-carbon of the maleimide double bond [22]. This reaction is highly specific and occurs readily under mild conditions (pH 6.5-7.5) without requiring additional catalysts [22]. The resulting thioether bonds are stable and non-reversible, making this reaction valuable for protein crosslinking applications [22].

| Reaction Parameter | Optimal Conditions |

|---|---|

| pH Range | 6.5-7.5 |

| Temperature | Room temperature to 30°C |

| Reaction Time | 30 minutes to overnight |

| Stoichiometry | 1:2 (compound:thiol) |

The cross-linking reaction with cysteine residues in proteins has been extensively studied [20] [21]. Research has shown that N,N'-1,3-Phenylenedimaleimide can bridge cysteine residues separated by 12-14 Å, making it useful for studying protein conformational changes [23]. The reaction is inhibited by the presence of competing thiols such as dithiothreitol (DTT) and β-mercaptoethanol [22].

Studies on myosin subfragment 1 have demonstrated that crosslinking with N,N'-1,3-Phenylenedimaleimide can trap nucleotides at the ATPase site, providing insights into protein function and conformational states [20] [24]. The crosslinking reaction has also been used to study the proximity of essential sulfhydryl groups in various protein systems [23].

Stability Under Different Environmental Conditions

N,N'-1,3-Phenylenedimaleimide demonstrates good chemical stability under standard ambient conditions when properly stored [25] [26]. The compound remains stable at room temperature when kept in tightly closed containers, protected from moisture, air, and light [25] [27].

| Environmental Condition | Stability Assessment | Recommended Precautions |

|---|---|---|

| Room Temperature | Stable | Store in closed containers |

| Elevated Temperature (>200°C) | Decomposes | Avoid heating above flash point |

| Moisture | Sensitive | Store in dry conditions |

| Light | Moderately sensitive | Protect from light |

| Air/Oxygen | Moderately sensitive | Store under inert atmosphere |

| pH Extremes | Stable in neutral conditions | Avoid strong acids/bases |

Thermal stability studies indicate that N,N'-1,3-Phenylenedimaleimide has a melting point of 198-204°C and a flash point exceeding 208°C [1] [25]. Above these temperatures, the compound undergoes thermal decomposition, generating toxic nitrogen oxide fumes [28]. The thermal stability makes it suitable for high-temperature applications such as rubber vulcanization and polymer crosslinking [13].

The compound exhibits excellent chemical stability under normal processing conditions used in rubber compounding [29] [27]. It remains stable in the presence of typical rubber additives and processing aids, maintaining its crosslinking functionality even after extended storage periods [27].

Moisture sensitivity requires careful storage conditions, as the compound should be kept in sealed containers with desiccants to prevent hydrolysis of the maleimide groups [25] [26]. The compound's stability is enhanced when stored in hermetically sealed containers or dispersions that prevent moisture uptake [29].

UV light exposure can cause gradual degradation of the compound, necessitating storage in dark conditions or light-resistant packaging [27]. The aromatic system is particularly susceptible to photodegradation, which can reduce the compound's effectiveness in crosslinking applications [27].

Purity

Physical Description

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 853 companies. For more detailed information, please visit ECHA C&L website;

Of the 23 notification(s) provided by 846 of 853 companies with hazard statement code(s):;

H302 (94.09%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (85.22%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H317 (12.29%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (12.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (98.23%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

General Manufacturing Information

All other basic organic chemical manufacturing

Rubber product manufacturing

Synthetic rubber manufacturing

Transportation equipment manufacturing

1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis-: ACTIVE